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Compound Name:
[1-(2-Fluorophenyl)ethyl]

(methyl)amine

CAS No.: 926213-41-4

Cat. No.: B1340345

Get Quote

Executive Summary: The Fluorine Scan in
Psychopharmacology
In the development of novel psychoactive substances (NPS) and potential therapeutic agents,

the introduction of a fluorine atom onto the phenyl ring of amphetamine is a classic medicinal

chemistry strategy known as a "fluorine scan." This modification alters the metabolic stability,

lipophilicity, and electronic distribution of the molecule without significantly changing its steric

bulk.

This guide provides a technical comparison of 2-, 3-, and 4-fluoroamphetamine (FA) and their

N-methylated counterparts (2-, 3-, and 4-fluoromethamphetamine [FMA]). The data focuses on

their interaction with the three primary monoamine transporters:[1][2]

DAT: Dopamine Transporter[2][3][4][5][6][7][8]

NET: Norepinephrine Transporter[9][2][3][6][7][8]
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SERT: Serotonin Transporter[9][2][3][4][6][7][8]

Key Insight: The position of the fluorine atom (ortho, meta, para) acts as a "molecular switch,"

dictating whether the compound behaves as a pure stimulant (dopaminergic) or an entactogen

(serotonergic).

Structural Logic & Mechanism of Action
To understand the affinity data, one must first grasp the Structure-Activity Relationship (SAR).

Fluorinated amphetamines are not merely reuptake inhibitors; they act primarily as transporter

substrates. They enter the presynaptic neuron via the transporter and trigger the reverse

transport (efflux) of monoamines into the synaptic cleft.

Visualizing the Positional Effect (SAR)
The following diagram illustrates how shifting the fluorine atom from the 2-position to the 4-

position alters the pharmacological profile.
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Figure 1: Structure-Activity Relationship (SAR) showing how fluorine positioning dictates

transporter selectivity.
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Comparative Data Analysis
The following data is synthesized from pivotal studies using human embryonic kidney

(HEK293) cells stably transfected with human transporters (hDAT, hNET, hSERT).

Metric Defined:

IC50 (Inhibition Concentration 50%): The concentration required to inhibit 50% of the uptake

of a radiolabeled tracer.[9] Lower numbers indicate higher potency.

DAT/SERT Ratio: A predictive index for abuse potential vs. empathogenic effects.

High Ratio (>10): Selective Dopaminergic (Stimulant, e.g., Amphetamine).

Low Ratio (<0.1): Selective Serotonergic (Entactogen, e.g., MDMA).

Table 1: Fluorinated Amphetamines vs. Amphetamine
Data sourced and adapted from Simmler et al. (2014).

Compound
hDAT IC50
(nM)

hNET IC50
(nM)

hSERT IC50
(nM)

DAT/SERT
Ratio

Classificati
on

Amphetamine ~600 ~70 >20,000 0.03
Classical

Stimulant

2-FA 770 420 >10,000 < 0.1
Pure

Stimulant

3-FA 450 220 ~2,000 0.22
Hybrid

Stimulant

4-FA 510 120 680 0.75
Entactogen-

Stimulant

Analysis:

2-FA mimics d-amphetamine almost perfectly, with negligible serotonin activity.
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4-FA is unique; it retains the dopamine potency of amphetamine but gains significant

serotonin affinity (IC50 drops from >20,000 to 680 nM), bridging the gap between Speed and

Ecstasy.

Table 2: Fluorinated Methamphetamines vs.
Methamphetamine
N-methylation generally increases lipophilicity and potency.

Compound
hDAT IC50
(nM)

hNET IC50
(nM)

hSERT IC50
(nM)

DAT/SERT
Ratio

Classificati
on

Methampheta

mine
~100 ~20 ~2,500 0.04

Potent

Stimulant

2-FMA 140 60 >10,000 < 0.01
Potent

Stimulant

3-FMA 180 70 ~1,500 0.12 Hybrid

4-FMA 240 60 320 0.75
Potent

Entactogen

Analysis:

2-FMA is often cited in "grey market" literature as a "functional stimulant" because it

possesses high dopaminergic potency with virtually zero serotonergic "noise," minimizing

emotional side effects.

4-FMA shows a massive increase in SERT affinity, making it functionally very similar to

MDMA in vitro.

Experimental Protocols
To replicate or validate these findings, one must use a self-validating cellular assay. The

Monoamine Uptake Inhibition Assay is the industry standard.

Protocol: HEK293 Monoamine Uptake Inhibition
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Objective: Determine IC50 values for test compounds against hDAT, hNET, and hSERT.

Reagents & Materials:
Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.[5][7][10]

Radioligands: [3H]-Dopamine (for DAT), [3H]-Norepinephrine (for NET), [3H]-Serotonin (for

SERT).

Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% ascorbic acid (to

prevent oxidation of monoamines).
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Figure 2: Step-by-step workflow for the Radioligand Uptake Inhibition Assay.

Detailed Methodology Steps:
Preparation: Seed HEK293 cells at a density of 40,000 cells/well in poly-D-lysine coated

plates 24 hours prior to assay.

Wash: Remove growth medium and wash cells once with 100 µL warm KRB buffer.
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Drug Exposure: Add 50 µL of KRB containing the test compound (fluorinated amphetamine)

at varying concentrations (e.g., 1 nM to 100 µM). Incubate for 10 minutes at ambient

temperature to allow equilibrium binding.

Uptake Initiation: Add 50 µL of KRB containing the specific radioligand (final concentration

~10 nM). Incubate for exactly 10 minutes (DAT/SERT) or 20 minutes (NET).

Critical Control: Use Cocaine (10 µM) or Fluoxetine (10 µM) in control wells to define "non-

specific uptake."

Termination: Rapidly aspirate the buffer and wash cells 3x with ice-cold buffer to stop

transport activity immediately.

Lysis & Counting: Lyse cells with 1% SDS/NaOH. Transfer lysate to scintillation vials, add

cocktail, and count CPM (Counts Per Minute).

Calculation: Fit data to a sigmoid dose-response curve (variable slope) to derive IC50.

Scientific Implications & Toxicology[8][11]
The "Serotonin Ceiling"
The data highlights a critical toxicological threshold. Compounds with high SERT affinity (4-FA,

4-FMA) carry a higher risk of Serotonin Syndrome when combined with SSRIs or MAOIs.

2-FA/2-FMA: Low risk of serotonin syndrome; high risk of cardiovascular strain due to potent

NET inhibition.

4-FA/4-FMA: High risk of serotonin depletion and hyperthermia (similar to MDMA

neurotoxicity profiles).

Metabolic Stability
Fluorination at the para position (4-FA) blocks metabolic hydroxylation at that site. While

amphetamine is metabolized partly to 4-hydroxyamphetamine, 4-FA resists this specific

pathway, potentially extending the half-life and altering the excretion profile compared to the

parent compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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